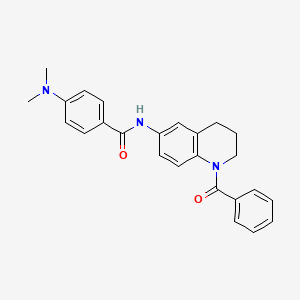

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-27(2)22-13-10-18(11-14-22)24(29)26-21-12-15-23-20(17-21)9-6-16-28(23)25(30)19-7-4-3-5-8-19/h3-5,7-8,10-15,17H,6,9,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALAMPKKVDXUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its interactions with various molecular targets, particularly in the context of neurodegenerative diseases and enzyme inhibition.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 298.35 g/mol |

| LogP | 3.8796 |

| Polar Surface Area | 38.701 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

This compound features a tetrahydroquinoline core, which is known for its diverse biological activities, including neuroprotective effects.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : AChE is crucial for the hydrolysis of acetylcholine, and its inhibition is a common strategy in treating Alzheimer's disease. The compound has shown promising results in inhibiting AChE activity.

- β-Secretase (BACE1) : BACE1 plays a pivotal role in the production of amyloid-beta peptides, which aggregate in Alzheimer's disease.

The mechanism by which this compound exerts its effects appears to involve:

- Binding Interactions : Molecular modeling studies suggest that the compound binds to the active sites of AChE and BACE1, stabilizing the enzyme structure and reducing flexibility, thereby inhibiting their activity .

- Hydrogen Bonding : Analysis indicates that specific hydrogen bonding patterns contribute to the binding affinity and selectivity towards these enzymes.

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis:

- Cell Viability Assays : Treatment with the compound resulted in a significant increase in cell viability under oxidative stress conditions compared to untreated controls.

Comparative Studies

The biological activity of this compound has been compared with other compounds:

| Compound Name | AChE IC₅₀ (µM) | BACE1 IC₅₀ (µM) |

|---|---|---|

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin) | 0.056 | 9.01 |

| Donepezil | 0.046 | N/A |

| Quercetin | 0.050 | 4.89 |

This table illustrates the competitive efficacy of the compound against established drugs used in Alzheimer's treatment.

Comparison with Similar Compounds

Implications of Substituent Differences

- Benzoyl vs. Methyl : The benzoyl group in the target compound introduces greater steric bulk and lipophilicity compared to the methyl group in ’s compound. This may enhance binding affinity to hydrophobic pockets in biological targets but could reduce metabolic stability due to increased susceptibility to oxidative metabolism .

- 4-Dimethylamino vs. 4-Trifluoromethyl: The dimethylamino group is electron-donating, improving aqueous solubility, whereas the trifluoromethyl group (electron-withdrawing) enhances lipophilicity and metabolic resistance. This suggests the target compound may exhibit faster systemic clearance than the compound .

- Morpholinoethyl Absence: The lack of a morpholinoethyl group in the target compound may reduce solubility and bioavailability compared to the derivative, as morpholino rings are known to improve pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

Research Findings

- Binding Affinity : The benzoyl group in the target compound may favor interactions with aromatic residues in enzymes (e.g., kinases), whereas the trifluoromethyl group in ’s compound could enhance binding to hydrophobic domains .

Q & A

Q. What are the optimal synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylamino)benzamide?

The synthesis typically involves multi-step reactions starting with the tetrahydroquinoline core. Key steps include:

- Functionalization of the tetrahydroquinoline : Benzoylation at the 1-position via Friedel-Crafts acylation or nucleophilic substitution using benzoyl chloride under basic conditions (e.g., NaH or pyridine) .

- Amide coupling : Introduction of the 4-(dimethylamino)benzamide group at the 6-position using coupling agents like EDC/HOBt in solvents such as DMF or dichloromethane .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Q. What analytical techniques are used to characterize this compound?

Standard methods include:

- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and purity. For example, the dimethylamino group (δ ~2.8–3.2 ppm in ¹H NMR) and benzoyl carbonyl (δ ~165–170 ppm in ¹³C NMR) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₆N₃O₂).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability .

Q. What preliminary biological assays are recommended for screening its activity?

Initial screenings focus on:

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination using recombinant enzymes and fluorogenic substrates) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Anti-inflammatory potential : LPS-induced TNF-α suppression in macrophages .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., anti-inflammatory vs. neuroprotective effects in different studies) require:

- Target validation : siRNA knockdown or CRISPR-Cas9 to confirm specificity toward suspected pathways (e.g., NF-κB or MAPK) .

- Pharmacokinetic profiling : Assess bioavailability and metabolite formation using LC-MS/MS in plasma/tissue homogenates .

- Dose-response studies : Compare efficacy across multiple concentrations and models (e.g., in vivo vs. in vitro) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

Key modifications include:

- Benzoyl group substitution : Replace with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density .

- Tetrahydroquinoline core optimization : Introduce heteroatoms (e.g., S or O) or fused rings to alter rigidity and binding affinity .

- Amide linker variation : Test urea or sulfonamide analogs to improve solubility or target engagement .

Q. What mechanistic studies elucidate its interaction with biological targets?

Advanced approaches involve:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified proteins (e.g., kinases or GPCRs) .

- Molecular docking : Use X-ray crystallography or cryo-EM structures (e.g., PDB entries) to predict binding poses in silico .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

Methodologies include:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), or photolytic conditions, followed by HPLC-MS to identify degradation products .

- pH-solubility profiling : Measure solubility in buffers (pH 1–10) to predict formulation challenges .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor purity changes .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Common issues and solutions:

- Low yield in coupling steps : Optimize stoichiometry (e.g., 1.2 equiv of 4-(dimethylamino)benzoyl chloride) and use flow chemistry for better mixing .

- Purity control : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective purification .

- Byproduct formation : Monitor reaction progress via in-line FTIR or Raman spectroscopy to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.